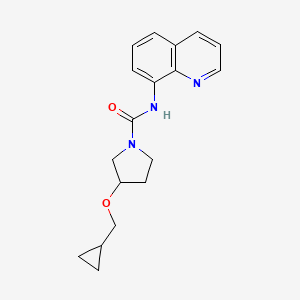
3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymorphic Modifications and Properties
Polymorphic modifications of compounds structurally related to "3-(cyclopropylmethoxy)-N-(quinolin-8-yl)pyrrolidine-1-carboxamide" have been explored for their potential in medicinal applications. For example, polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline derivative possessing strong diuretic properties indicate potential as a new hypertension remedy. This compound's different crystal forms and their unique packing and structural motifs suggest variations in physical properties that could influence bioavailability and efficacy (Shishkina et al., 2018).
Antibacterial Activity
The synthesis and structure-activity relationships of quinolone derivatives, including those structurally related to "this compound," have been extensively studied for their antibacterial activity. These studies reveal that modifications in the quinolone structure can lead to compounds with significant antibacterial properties, potentially useful in treating bacterial infections. The exploration of amino acid prodrugs of quinolones, for instance, demonstrates increased solubility and in vivo efficacy, underscoring the potential of structurally similar compounds in antimicrobial therapy (Sánchez et al., 1992).
ATM Kinase Inhibition for Cancer Therapy
Novel 3-quinoline carboxamides, which share a structural motif with "this compound," have been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. This discovery is significant for cancer therapy, as ATM kinase plays a crucial role in DNA damage response. Compounds demonstrating efficacy in combination with DNA strand break-inducing agents, such as irinotecan, in disease models highlight the therapeutic potential of quinoline carboxamides in cancer treatment (Degorce et al., 2016).
Antiplasmodial and Antifungal Activity
Research into functionalized aminoquinolines, including those related to the compound , has revealed moderate to potent activity against Plasmodium falciparum, the causative agent of malaria, as well as notable antifungal properties. These findings indicate that structural derivatives of "this compound" could serve as leads in the development of new antimalarial and antifungal agents, addressing significant public health challenges (Vandekerckhove et al., 2015).
特性
IUPAC Name |
3-(cyclopropylmethoxy)-N-quinolin-8-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(21-10-8-15(11-21)23-12-13-6-7-13)20-16-5-1-3-14-4-2-9-19-17(14)16/h1-5,9,13,15H,6-8,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGMLZWXQTWTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
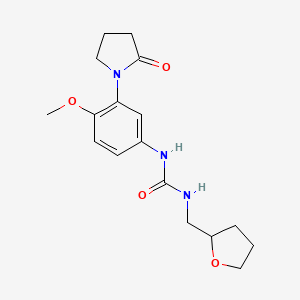
![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)


![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)
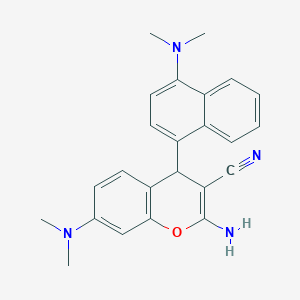
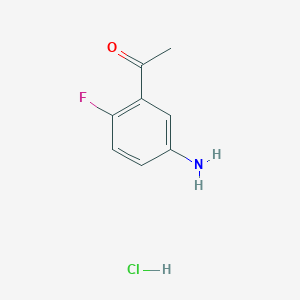
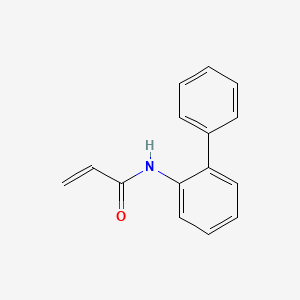
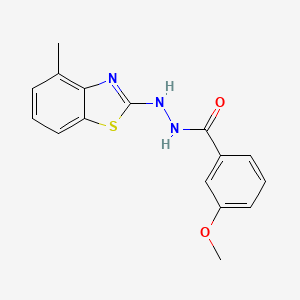
![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)

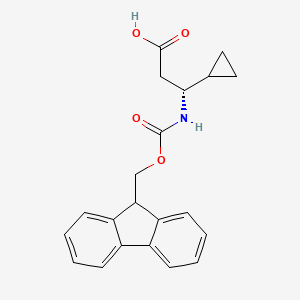
![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)
